Ethyl 2-(piperazin-1-yl)benzoate
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Overview
Description
2-(1-Piperazinyl)-benzoic acid ethyl ester is an organic compound that features a piperazine ring attached to a benzoic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)-benzoic acid ethyl ester typically involves the reaction of 2-chlorobenzoic acid ethyl ester with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine displaces the chlorine atom on the benzoic acid ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also crucial in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: 2-(1-Piperazinyl)-benzoic acid ethyl alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(1-Piperazinyl)-benzoic acid ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including its use as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Piperazinyl)-benzoic acid ethyl ester in biological systems involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
- 2-(1-Piperazinyl)-benzoic acid methyl ester
- 2-(1-Piperazinyl)-benzoic acid propyl ester
- 2-(1-Piperazinyl)-benzoic acid butyl ester
Comparison: While these compounds share a similar core structure, the variation in the ester group can influence their physical and chemical properties, such as solubility and reactivity. The ethyl ester variant may offer a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Properties
IUPAC Name |
ethyl 2-piperazin-1-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-3-4-6-12(11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCDMYDZDZXHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572308 |
Source
|
Record name | Ethyl 2-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180417-98-5 |
Source
|
Record name | Ethyl 2-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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